molecular formula C12H13Cl2NO B2929192 1-[(2,3-Dichlorophenyl)carbonyl]piperidine CAS No. 916031-18-0

1-[(2,3-Dichlorophenyl)carbonyl]piperidine

Cat. No. B2929192
CAS RN: 916031-18-0
M. Wt: 258.14
InChI Key: UJGRQQZTZHREML-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-[(2,3-Dichlorophenyl)carbonyl]piperidine” consists of a piperidine ring attached to a 2,3-dichlorophenyl carbonyl group . The InChI code for this compound is 1S/C12H13Cl2NO/c13-10-6-4-5-9 (11 (10)14)12 (16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Characterization : A study discussed the synthesis of Co(III) complexes with salophen and amines, including piperidine. This research explored the properties of these compounds through X-ray diffraction, revealing their crystal structure and potential applications in material science and coordination chemistry (Amirnasr et al., 2001).

  • Molecular Structure Analysis : Research on a similar piperidine derivative revealed its chair form structure and intramolecular hydrogen bonds. These studies are crucial for understanding the chemical and physical properties of such compounds, which can be applied in various scientific fields (Balamurugan et al., 2007).

Pharmaceutical Intermediates

  • Synthesis of Pharmaceutical Intermediates : Studies have described the synthesis of piperazine derivatives, including 1-(2,3-dichlorophenyl)piperazine. Such compounds are important as pharmaceutical intermediates, and their synthesis involves multiple steps like alkylation and hydrolysis (Quan, 2006).

  • Development of Novel Compounds : Research has been conducted on creating novel compounds involving piperidine derivatives, which are significant in developing new pharmaceuticals and understanding their mechanisms (Fatma et al., 2017).

Material Science

  • Novel Conjugated Polythiophenes : Piperidine derivatives have been used in synthesizing soluble conjugated polythiophenes. Such materials have applications in electronics and photonics, where their optical and electrochemical properties are of interest (Wang et al., 2013).

Crystal Structure and Properties

  • Crystal and Molecular Structure Studies : The crystal structure and properties of piperidine-related compounds have been studied, providing insights into their potential applications in crystal engineering and molecular design (Szafran et al., 2007).

  • Thermal and Optical Studies : Thermal and optical properties of certain piperidine derivatives have been explored, contributing to the development of materials with specific thermal and optical characteristics (Karthik et al., 2021).

properties

IUPAC Name

(2,3-dichlorophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-10-6-4-5-9(11(10)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGRQQZTZHREML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3-Dichlorophenyl)carbonyl]piperidine

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